molecular formula C8H18N2 B068746 N-methyl-1-(1-methylpiperidin-2-yl)methanamine CAS No. 184637-50-1

N-methyl-1-(1-methylpiperidin-2-yl)methanamine

Cat. No.: B068746
CAS No.: 184637-50-1
M. Wt: 142.24 g/mol
InChI Key: WXCNRPZWUCFNHZ-UHFFFAOYSA-N
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Description

N-methyl-1-(1-methylpiperidin-2-yl)methanamine is a chemical compound of significant interest in advanced neuroscience and pharmacological research. This structurally unique molecule, characterized by its piperidine core and N-methyl substitutions, is primarily investigated for its potential interactions with central nervous system (CNS) targets. Researchers utilize this compound as a key chemical tool to probe the structure-activity relationships (SAR) of ligand-receptor interactions, particularly those involving cholinergic and monoaminergic systems. Its mechanism of action is theorized to involve modulation of neuronal signaling pathways, making it a valuable asset for in vitro studies aimed at understanding neurotransmission, receptor function, and neuroplasticity. The primary research applications include the development of novel therapeutic frameworks for neurological disorders, the study of cognitive function, and the exploration of novel psychoactive substances (NPS) in controlled laboratory settings. As a high-purity research chemical, it is supplied exclusively to qualified researchers for use in non-clinical, experimental investigations. All necessary handling protocols must be observed.

Properties

IUPAC Name

N-methyl-1-(1-methylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-7-8-5-3-4-6-10(8)2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCNRPZWUCFNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437101
Record name methyl[(1-methylpiperidin-2-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184637-50-1
Record name methyl[(1-methylpiperidin-2-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-methylpiperidin-2-yl)methanamine typically involves the reaction of 1-methylpiperidine with formaldehyde and a methylating agent under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-methylpiperidin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Research Applications

N-methyl-1-(1-methylpiperidin-2-yl)methanamine is primarily utilized in the synthesis of complex organic molecules. The compound's structure, characterized by a piperidine ring and a methyl group, allows for diverse chemical reactivity, making it an essential intermediate in developing various derivatives that may exhibit enhanced biological activity or distinct physical properties.

Biological Studies and Pharmacological Potential

The biological activity of this compound is linked to its interactions with neurotransmitter systems. Research indicates that it may act as a ligand for receptors involved in dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions. This suggests potential applications in pharmacology, particularly for developing drugs aimed at treating neurological disorders such as depression and anxiety.

Neurotransmitter Modulation

Studies have shown that this compound can modulate neurotransmitter release and uptake, affecting various signaling pathways within cells. This modulation makes it a candidate for further research into its pharmacological properties.

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound. For instance:

  • Neuropharmacology : Research has indicated that compounds similar to this compound can influence serotonin receptor activity, which is crucial for developing treatments for mood disorders .
  • Synthetic Drug Development : Investigations into novel psychoactive substances have highlighted the compound's potential role as a precursor in synthesizing new drugs targeting specific neurological pathways .
  • Pain Management : The compound's interaction with neurotransmitter systems has led to hypotheses regarding its efficacy in managing pain conditions related to neurotransmitter imbalances .

Mechanism of Action

The mechanism of action of N-methyl-1-(1-methylpiperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional analogs of N-methyl-1-(1-methylpiperidin-2-yl)methanamine vary in substituent groups, leading to differences in reactivity, biological activity, and applications. Below is a detailed comparison:

Structural Analogs with Heterocyclic Substituents
Compound Name Substituent Group Molecular Formula Key Applications/Synthesis References
N-methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine Tetrahydro-2H-pyran-4-yl C8H17NO Amination in water with high yields (86–92%) for lipophilic pyrrolopyrimidines .
N-methyl-1-(1H-pyrazol-4-yl)methanamine 1-phenyl-1H-pyrazol-4-yl C11H13N3 Structural component in PDB ligand (W1Y); potential role in protein interactions .
N-methyl-1-(naphthalen-1-yl)methanamine Naphthalen-1-yl C12H13N Antifungal agent (squalene epoxidase inhibition); commercial market reports .
N-methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine Thieno[2,3-b]pyridin-2-yl C10H13N2S Binds TPP riboswitch (KD ~5 μM); used in bacterial RNA-targeting drug discovery .

Key Observations :

  • Lipophilicity : The tetrahydro-2H-pyran-4-yl analog exhibits enhanced solubility in water, enabling efficient amination reactions in aqueous media . In contrast, the naphthalen-1-yl derivative’s aromaticity increases lipophilicity, favoring membrane penetration in antifungal applications .
Physicochemical Properties
  • Piperidine vs.
  • Aromatic vs.

Biological Activity

N-Methyl-1-(1-methylpiperidin-2-yl)methanamine, also known as NMP, is a compound with significant biological activity primarily due to its structural characteristics and interactions with neurotransmitter systems. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a unique molecular structure that allows it to interact with various biological targets. Its molecular formula is C8H18N2C_8H_{18}N_2, and its structure includes a piperidine ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC8H18N2C_8H_{18}N_2
Molecular Weight158.25 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of NMP is largely attributed to its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that NMP acts as a ligand for specific receptors in the central nervous system (CNS), influencing mood regulation and cognitive functions. The compound's interaction with these receptors can lead to various pharmacological effects, including potential applications in treating neurological disorders.

1. Neurotransmitter Modulation

NMP has been studied for its role in modulating neurotransmitter pathways. Its structural similarity to other psychoactive compounds suggests that it may exhibit effects similar to those of established antidepressants or anxiolytics.

2. Antiproliferative Activity

Recent studies have indicated that compounds related to NMP exhibit antiproliferative effects against cancer cell lines. For instance, derivatives of piperidine, including NMP, have shown promising results in inhibiting the growth of various cancer cells.

Cell LineIC50 (µM)Reference
MCF75.0
PC310.0
A5498.0

3. Antiparasitic Activity

Research has demonstrated that NMP derivatives possess antiparasitic properties, particularly against protozoan parasites. The incorporation of specific functional groups has been shown to enhance their efficacy.

Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of NMP, researchers found that it significantly increased serotonin levels in rodent models, suggesting potential antidepressant-like effects. The study highlighted the compound's ability to bind selectively to serotonin receptors, which could lead to innovative treatments for depression.

Study 2: Cancer Cell Inhibition

Another study focused on the antiproliferative activity of NMP-related compounds against breast cancer cell lines (MCF7). The results indicated that certain analogs exhibited IC50 values as low as 5 µM, demonstrating significant inhibition of cell growth compared to control groups.

Q & A

Q. What are the optimal synthetic routes for N-methyl-1-(1-methylpiperidin-2-yl)methanamine, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis of this compound can be optimized using reductive amination or nucleophilic substitution. For example, a 91.6% yield was achieved via a one-pot reaction with acetic acid in water at 0–55°C for 3–4 hours . Amine intermediates, such as (1-methylpiperidin-2-yl)methanamine, are critical precursors and can be functionalized under mild conditions to avoid side reactions. Monitoring pH and temperature during the reaction is essential to suppress byproduct formation. Purification via column chromatography (e.g., silica gel, methanol/dichloromethane eluent) or crystallization (using ethanol/water mixtures) enhances purity .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm methyl groups (δ ~2.2–2.8 ppm) and piperidine ring protons (δ ~1.5–3.5 ppm). NOESY can resolve stereochemical ambiguities in the piperidine moiety.
  • Mass Spectrometry : High-resolution ESI-MS (Exact Mass: 170.13 g/mol) validates molecular weight .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures. For example, derivatives of similar amines showed triclinic systems with hydrogen-bonding networks critical for stability .

Q. How can researchers determine the compound’s physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer :
  • LogP : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Experimental logP values for analogous compounds range from 1.8–2.5, correlating with moderate lipophilicity .
  • Solubility : Perform shake-flask assays in PBS (pH 7.4) or simulated gastric fluid. For derivatives, solubility <1 mg/mL in aqueous buffers suggests formulation challenges, necessitating prodrug strategies .

Advanced Research Questions

Q. How can discrepancies in reported pharmacological activities of this compound be resolved?

  • Methodological Answer : Contradictions in receptor binding (e.g., 5-HT1A vs. α1-adrenergic) may arise from assay conditions (e.g., cell lines, ligand concentrations). To address this:
  • Conduct radioligand displacement assays with 3H^3H-8-OH-DPAT for 5-HT1A (Ki_i <10 nM in selective derivatives) .
  • Compare functional assays (cAMP inhibition vs. ERK1/2 phosphorylation) to identify biased agonism. For example, ERK1/2-preferring analogs show antidepressant-like activity at 0.16 mg/kg (MED) in rodent models .
  • Validate selectivity using SafetyScreen44 panels to exclude off-target effects (e.g., hERG inhibition) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT1A receptors. Focus on the piperidine methyl group’s role in binding pocket occupancy (docking scores <−8 kcal/mol indicate strong affinity) .
  • MD Simulations : GROMACS simulations (50 ns, NPT ensemble) assess stability of ligand-receptor complexes. RMSD <2 Å over 20 ns suggests stable binding .
  • QSAR Models : Train models with descriptors like polar surface area (PSA ~27.8 Ų) and hydrogen-bond donors (2) to predict bioavailability (e.g., Abbott Score >0.55 correlates with rat F >10%) .

Q. How can metabolic stability and CYP450 interactions be evaluated for this compound?

  • Methodological Answer :
  • Microsomal Stability : Incubate with human liver microsomes (HLM) and NADPH. Half-life >30 minutes indicates favorable metabolic stability. For derivatives, t1/2_{1/2} >60 minutes was achieved via methyl group substitutions .
  • CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. IC50_{50} >10 µM suggests low inhibition risk .

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